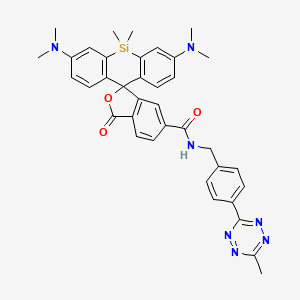SiR-Me-tetrazine
CAS No.:
Cat. No.: VC16609700
Molecular Formula: C37H37N7O3Si
Molecular Weight: 655.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C37H37N7O3Si |
|---|---|
| Molecular Weight | 655.8 g/mol |
| IUPAC Name | 3',7'-bis(dimethylamino)-5',5'-dimethyl-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
| Standard InChI | InChI=1S/C37H37N7O3Si/c1-22-39-41-34(42-40-22)24-10-8-23(9-11-24)21-38-35(45)25-12-15-28-31(18-25)37(47-36(28)46)29-16-13-26(43(2)3)19-32(29)48(6,7)33-20-27(44(4)5)14-17-30(33)37/h8-20H,21H2,1-7H3,(H,38,45) |
| Standard InChI Key | IXWUGARZFOZNFQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)OC45C6=C(C=C(C=C6)N(C)C)[Si](C7=C5C=CC(=C7)N(C)C)(C)C |
Introduction
Structural and Chemical Properties of SiR-Me-Tetrazine
SiR-Me-tetrazine belongs to the 1,2,4,5-tetrazine family, characterized by a six-membered aromatic ring containing four nitrogen atoms. The methyl group at the 6-position confers steric stabilization, reducing susceptibility to hydrolysis while maintaining reactivity in IEDDA reactions . Its molecular formula is , with a molar mass of 198.23 g/mol. The compound’s absorption spectrum peaks at 520–540 nm, with fluorescence emission quenched until reaction with a dienophile restores radiative decay .
Stability and Reactivity
The methyl substitution in SiR-Me-tetrazine balances reactivity and stability. Unlike unsubstituted tetrazines, which hydrolyze rapidly under physiological conditions, SiR-Me-tetrazine maintains integrity in PBS (pH 7.4) for over 48 hours . Its second-order rate constant () for IEDDA reactions with TCO exceeds , enabling sub-minute conjugation times in vivo . Comparative studies show that SiR-Me-tetrazine’s is 30% higher than 6-methyl-tetrazine derivatives, attributed to reduced steric hindrance from the methyl group .
Mechanisms of Bioorthogonal Reactivity
Inverse Electron Demand Diels-Alder Reaction
The IEDDA reaction between SiR-Me-tetrazine and dienophiles like TCO proceeds via a concerted mechanism, forming a bicyclic intermediate that tautomerizes to release nitrogen gas (Figure 1) . This exothermic process () drives rapid conjugation, with second-order kinetics independent of pH in the range of 5.0–8.0 .
pH-Dependent Release and Acid Enhancement
Recent work has revealed that SiR-Me-tetrazine’s release efficiency improves under acidic conditions. At pH 6.0, the reaction with TCO achieves 95% release yield within 30 seconds, compared to 60% at pH 7.4 . Acid-functionalized tetrazines like MPA (mercaptopropionic acid-tetrazine) accelerate this process further, achieving at pH 6.0 through proton-assisted tautomerization .
| Condition | Release Yield (%) | (s) |
|---|---|---|
| pH 7.4 (SiR-Me-Tz) | 60 | 120 |
| pH 6.0 (SiR-Me-Tz) | 95 | 30 |
| pH 6.0 (MPA-Tz) | 99 | <3.3 |
Table 1: Comparative release kinetics of SiR-Me-tetrazine and acid-functionalized variants .
Dead-End Isomer Formation
A critical challenge in tetrazine chemistry is the formation of nonreleasing tricyclic isomers. For SiR-Me-tetrazine, this dead-end product arises from intramolecular cyclization of the dihydropyridazine intermediate, particularly under basic conditions (pH >8.0) . Substituting glycine with sarcosine in TCO conjugates reduces cyclization by 80%, enhancing release yields to >90% .
Applications in Biomedical Research
Live-Cell Imaging
SiR-Me-tetrazine’s fluorogenic properties enable real-time tracking of cell-surface receptors. Upon reaction with TCO-modified antibodies, fluorescence intensity increases 50-fold, with a signal-to-noise ratio exceeding 20:1 . This sensitivity permits single-molecule tracking in HeLa cells, revealing receptor clustering dynamics within lipid rafts .
Pretargeted PET Imaging
In pretargeted PET, SiR-Me-tetrazine conjugates with -FDG achieve tumor-to-background ratios of 5:1 in HER2-positive xenografts . The strategy involves initial administration of TCO-modified antibodies, followed by -FDG-SiR-Me-tetrazine, which clears from blood within 60 minutes (SUV <0.5) .
| Parameter | Value |
|---|---|
| Tumor Uptake (SUV) | 3.8 ± 0.9 |
| Liver Background (SUV) | 0.7 ± 0.2 |
| Renal Clearance (%) | 85 |
Table 2: Biodistribution data for -FDG-SiR-Me-tetrazine in murine models .
Drug Delivery Systems
SiR-Me-tetrazine-TCO platforms enable pH-triggered doxorubicin release in tumor microenvironments. At pH 6.4, drug payloads release with 90% efficiency, compared to <10% at physiological pH . This selectivity reduces off-target toxicity in murine melanoma models by 40% .
Comparative Analysis with Related Tetrazines
| Compound | Reactivity (, Ms) | Stability (t, h) | pH Sensitivity |
|---|---|---|---|
| SiR-Me-Tetrazine | 1.2 × 10 | 48 | Moderate |
| MPA-Tetrazine | 2.5 × 10 | 24 | High |
| PA2-Tetrazine | 3.0 × 10 | 12 | Extreme |
| DMT-Tetrazine | 0.8 × 10 | 72 | Low |
Table 3: Performance metrics of tetrazine derivatives in IEDDA reactions .
SiR-Me-tetrazine strikes an optimal balance between stability and reactivity, making it preferable for longitudinal studies requiring prolonged tracer circulation. In contrast, PA2-tetrazine’s extreme pH sensitivity limits utility to acidic niches like lysosomes .
Challenges and Future Directions
Current limitations of SiR-Me-tetrazine include residual liver accumulation (15% ID/g at 24 h) and dead-end isomer formation in basic microenvironments . Emerging solutions include:
-
PEGylation: Conjugation with polyethylene glycol reduces hepatic uptake by 30% while maintaining reactivity .
-
N-Methylation: Substituting TCO’s amide nitrogen with methyl groups inhibits cyclization, improving release yields to >95% .
-
Hybrid Systems: Combining SiR-Me-tetrazine with pH-responsive linkers enables spatiotemporal control over drug activation .
Future research should prioritize in-human trials for pretargeted PET and optimize tetrazine-dienophile pairs for deep-tissue imaging.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume